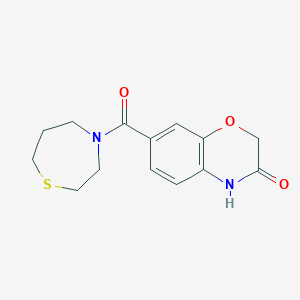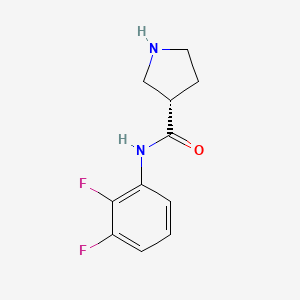
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone, also known as PTIM, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. PTIM is a synthetic compound that can be synthesized using various methods, and it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone acts as a positive allosteric modulator of the CB1 receptor, which means that it enhances the activity of the receptor in response to the binding of endogenous ligands such as anandamide. It has been shown to increase the binding affinity of anandamide to the CB1 receptor, resulting in increased signaling through the receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is its high affinity for the CB1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used for therapeutic purposes.
Orientations Futures
There are several future directions that can be explored in the field of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone research, including the development of more selective CB1 receptor modulators, the investigation of its potential applications in the treatment of various neurological disorders, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Méthodes De Synthèse
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method, which involves the reaction of 3-(2-bromoacetyl) pyrrolidine with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(2-bromoacetyl) pyrrolidine with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid, followed by decarboxylation using a base such as sodium hydride.
Applications De Recherche Scientifique
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as pain, anxiety, and depression.
Propriétés
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-7-3-4-8-15)11-9-5-1-2-6-10(9)13-14-11/h1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMFVIRPUCCSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7646591.png)
![(5E)-5-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646596.png)
![(5E)-5-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646603.png)
![(5E)-2-sulfanylidene-5-[[4-(1,3-thiazol-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B7646606.png)
![(5E)-5-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646607.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]acetamide](/img/structure/B7646617.png)
![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B7646637.png)
![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B7646655.png)



![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)